N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide
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Overview
Description
N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide is a heterocyclic compound that combines the structural motifs of pyrazolo[1,5-a]pyridine and isoxazole. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
The primary targets of the compound “N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide” are currently unknown. This compound belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known to have a high impact in medicinal chemistry . .
Mode of Action
It’s known that the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-michael type), thus bonding the nh2-group of the starting aminopyrazole with the cβ .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines are known to possess significant photophysical properties , suggesting they may interact with light-dependent biochemical pathways
Result of Action
As a member of the pyrazolo[1,5-a]pyrimidines family, it may have potential antitumor and enzymatic inhibitory activity . .
Action Environment
One study suggests that electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like iron(III) chloride to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific photophysical properties.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares the pyrazolo[1,5-a] core but differs in the fused ring structure.
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness: N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide is unique due to its combination of pyrazolo[1,5-a]pyridine and isoxazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
Biological Activity
N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antituberculosis properties, anticancer potential, and enzymatic inhibition.
Chemical Structure and Properties
This compound features a unique combination of pyrazolo[1,5-a]pyridine and isoxazole moieties. This structural complexity contributes to its pharmacological properties and potential interactions with various biological targets.
Structural Characteristics
Feature | Description |
---|---|
Molecular Formula | C11H9N3O |
Molecular Weight | 201.21 g/mol |
CAS Number | 2034238-27-0 |
Antituberculosis Activity
Research indicates that this compound exhibits significant antituberculosis activity. Related compounds have demonstrated low nanomolar minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis strains, suggesting strong antimicrobial potential. For instance, studies have shown that compounds with similar structures can inhibit the growth of M. tuberculosis effectively, positioning this compound as a promising candidate in the fight against tuberculosis .
Anticancer Properties
The compound has also been explored for its anticancer properties. Pyrazolo[1,5-a]pyridine derivatives are known to exhibit cytotoxic effects against various cancer cell lines. The dual heterocyclic structure of this compound enhances its ability to interact with multiple biological targets involved in cancer progression .
A notable study highlighted the synthesis of pyrazolo[1,5-a]pyrimidine derivatives that showed promising results as selective inhibitors of checkpoint kinase 1 (CHK1), a crucial regulator in the DNA damage response pathway . This suggests that this compound may similarly impact cancer treatment strategies.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. The compound's interactions with specific enzymes could lead to therapeutic applications in treating inflammatory diseases and other conditions where enzyme activity plays a critical role .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through multiple pathways involving the inhibition of key enzymes and receptors associated with disease processes .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of pyrazolo compounds showed significant inhibitory effects on M. tuberculosis with IC50 values in the low nanomolar range .
- Anticancer Activity : Research on pyrazolo[1,5-a]pyrimidine derivatives revealed their potential as CHK1 inhibitors with IC50 values indicating effective cytotoxicity against cancer cell lines .
- Enzymatic Inhibition : Investigations into the enzyme inhibition capabilities of related compounds showed promise in targeting inflammatory pathways, suggesting possible therapeutic applications for this compound .
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c16-11(10-2-5-13-17-10)14-8-3-6-15-9(7-8)1-4-12-15/h1-7H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULCRPVHFBCROW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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